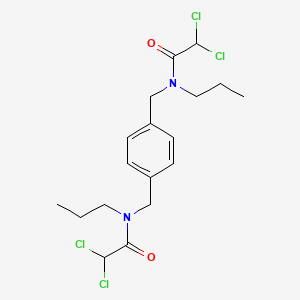
n,n'-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide): is a chemical compound with the CAS number 34225-62-2 . This compound is characterized by its complex structure, which includes a benzene ring substituted with methylene bridges and dichloro-n-propylacetamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) involves several steps. The primary synthetic route includes the reaction of benzene-1,4-diyldimethanediyl with 2,2-dichloro-n-propylacetamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) can be compared with other similar compounds, such as:
n,n’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzamide): This compound has a similar benzene ring structure but with nitrobenzamide groups instead of dichloro-n-propylacetamide groups.
n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide): This compound is structurally similar but may have different substituents or functional groups.
The uniqueness of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2,2-dichloro-n-propylacetamide) lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
34225-62-2 |
|---|---|
Molecular Formula |
C18H24Cl4N2O2 |
Molecular Weight |
442.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-propylamino]methyl]phenyl]methyl]-N-propylacetamide |
InChI |
InChI=1S/C18H24Cl4N2O2/c1-3-9-23(17(25)15(19)20)11-13-5-7-14(8-6-13)12-24(10-4-2)18(26)16(21)22/h5-8,15-16H,3-4,9-12H2,1-2H3 |
InChI Key |
ZLEZPOIGRIXWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)CN(CCC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















